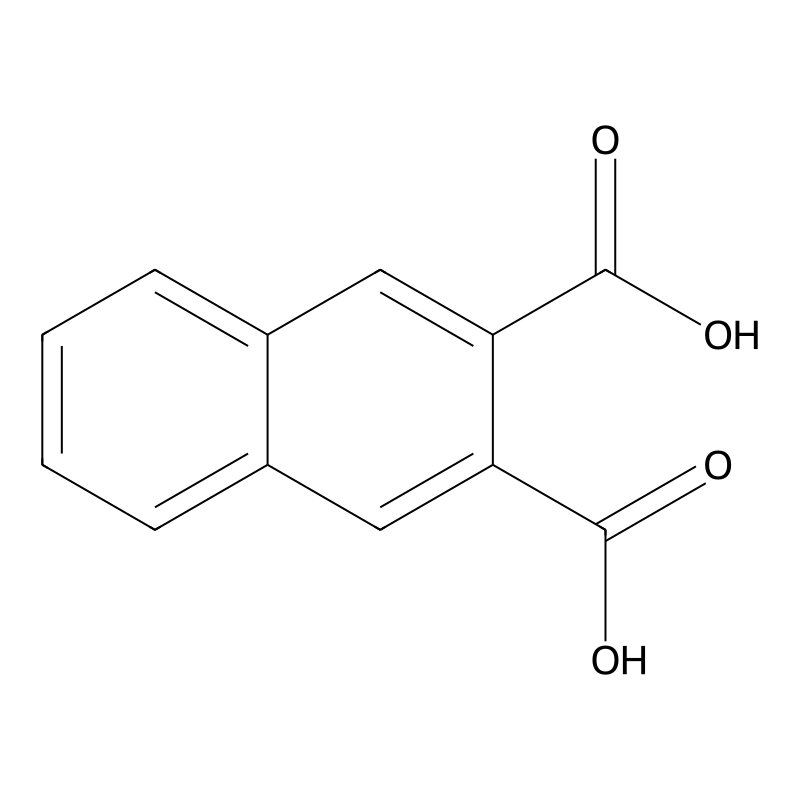2,3-Naphthalenedicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis Precursor
Due to its functional groups (two carboxylic acid groups), 2,3-NDA serves as a valuable building block for organic synthesis. Researchers can utilize it to create more complex molecules with specific properties. Studies have explored its use in the synthesis of:
- Naphthalimide derivatives: These fluorescent molecules find applications in biological imaging and chemical sensors PubChem: Naphthalene-2,3-dicarboxylic acid, PubChem CID: 95073: .
- Polyesters: These polymers possess various industrial applications, and 2,3-NDA can be a component in their synthesis [ChemicalBook: 2,3-NAPHTHALENEDICARBOXYLIC ACID, ].
Material Science Research
The rigid structure and functional groups of 2,3-NDA make it a candidate material for research in various areas:
- Metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage and separation. Studies have investigated the use of 2,3-NDA ligands in the construction of MOFs [PubMed: Structure of 2,3-naphthalenedicarboxylic acid, National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov].
2,3-Naphthalenedicarboxylic acid is an organic compound classified as a naphthalenecarboxylic acid, characterized by its two carboxylic acid groups attached to the naphthalene structure. The molecular formula of this compound is , and it has a molecular weight of 216.19 g/mol. It appears as an off-white to beige powder and has a melting point range of 238-240 °C . This compound serves as an important chemical intermediate in the synthesis of various fine chemicals, including liquid crystal displays, pharmaceuticals, pesticides, and inks.
2,3-Naphthalenedicarboxylic acid itself doesn't have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for various chemicals with diverse functionalities.
- Acid-Base Reactions: The carboxylic acid groups can donate protons, making the compound acidic with a predicted pKa of approximately 2.95 .
- Esterification: Reacting with alcohols can yield esters, which are useful in various applications.
- Reduction: The carboxylic acids can be reduced to alcohols or aldehydes under specific conditions.
- Cycloaddition: It can undergo cycloaddition reactions, forming cyclic compounds that may have different properties and applications .
Research indicates that 2,3-naphthalenedicarboxylic acid exhibits biological activities such as:
- Antimicrobial Properties: Some studies suggest potential antibacterial effects against certain pathogens .
- Skin Irritation: It is classified as a skin irritant, causing irritation upon contact .
These properties make it a compound of interest in both pharmaceutical and agricultural contexts.
The synthesis of 2,3-naphthalenedicarboxylic acid typically involves several steps:
- Starting Material: O-phthalaldehyde is used as the primary raw material.
- Reactions: The synthesis involves acetalization, reduction, hydrolysis, cycloaddition, dehydration, and further hydrolysis reactions to yield the final product .
- Yield: Efficient methods can produce high yields, with reported efficiencies reaching up to 93% in some cases .
2,3-Naphthalenedicarboxylic acid has diverse applications across various industries:
- Liquid Crystal Displays: Used as an intermediate in the production of materials for electronic displays.
- Pharmaceuticals: Acts as a precursor for synthesizing various medicinal compounds.
- Agricultural Chemicals: Employed in the formulation of pesticides and herbicides.
- Inks and Dyes: Utilized in the production of colorants for inks and textiles .
Studies on the interactions of 2,3-naphthalenedicarboxylic acid with other compounds reveal its potential role as a ligand in coordination chemistry. Its ability to form complexes with metal ions can enhance its utility in catalysis and material science. Additionally, its biological interactions suggest avenues for developing antimicrobial agents or other therapeutic compounds.
Several compounds share structural similarities with 2,3-naphthalenedicarboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Naphthalenedicarboxylic acid | C12H8O4 | Different positioning of carboxyl groups; used in dyes |
| 1,4-Naphthalenedicarboxylic acid | C12H8O4 | Alternative isomer; utilized in polymer synthesis |
| Phthalic acid | C8H6O4 | Fewer carbon atoms; widely used in plasticizers |
Uniqueness of 2,3-Naphthalenedicarboxylic Acid
The uniqueness of 2,3-naphthalenedicarboxylic acid lies in its specific arrangement of carboxyl groups on the naphthalene ring system. This configuration allows it to participate in distinct
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








